Molecular Weight & Lipophilicity (cLogP) Differentiation vs. 4,5-Dimethyl-Thiazole Analog
The unsubstituted thiazole ring in the target compound reduces molecular weight by 28.05 Da (8.8%) and lowers predicted lipophilicity compared to the 4,5-dimethyl-thiazole analog CAS 496036-42-1. This difference impacts compliance with Lipinski's Rule of Five, particularly for CNS penetration and solubility-driven bioavailability [1]. Predicted cLogP values were obtained from the MolBIC database for a structurally analogous compound series and extrapolated to the target and comparator.
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW = 290.38 g/mol; cLogP ≈ 3.3–3.5 (estimated from unsubstituted thiazole analogs) |
| Comparator Or Baseline | 4-(2,4-Dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide (CAS 496036-42-1): MW = 318.44 g/mol; cLogP ≈ 3.9–4.1 (estimated from MolBIC data for 4-(3,5-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide: logP = 3.866) |
| Quantified Difference | ΔMW = -28.05 Da (-8.8%); ΔcLogP ≈ -0.4 to -0.5 log units |
| Conditions | Predicted/calculated values; MolBIC database physicochemical property module |
Why This Matters
Lower molecular weight and reduced lipophilicity can translate to improved aqueous solubility and favorable pharmacokinetic profiles, making the target compound potentially more suitable for in vivo studies where solubility-limited absorption is a concern.
- [1] MolBIC Compound Database. 4-(3,5-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide. Compound ID CP0438017. logP = 3.86606. URL: https://molbic.idrblab.net/data/compound/details/CP0438017. View Source
